N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide
Description
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide is a piperidine derivative featuring a 4-phenyl group, a benzyl (phenylmethyl) substituent at the 1-position of the piperidine ring, and an acetamide moiety linked via a methylene group. Below, we systematically compare this compound with structurally related analogs, focusing on substituent variations, biological activities, and physicochemical properties.
Properties
CAS No. |
7152-05-8 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)22-17-21(20-10-6-3-7-11-20)12-14-23(15-13-21)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3,(H,22,24) |
InChI Key |
VJMHVFBEQKKTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a piperidine scaffold bearing phenyl and benzyl substituents, followed by acetamide formation through amide bond formation with an acylating agent or via reductive amination routes.
The key steps often include:
- Formation of the 4-piperidinyl intermediate with phenyl and benzyl groups.
- Introduction of the methylene bridge connecting the piperidine nitrogen to the acetamide group.
- Acetylation or amidation to form the acetamide functionality.
Literature and Patent-Based Synthetic Routes
Patent Route Insights
Although no direct patent disclosing the exact synthesis of this compound was found, related patents such as US10597363B2 describe synthetic methodologies for structurally similar piperidine-based carbamides, including benzyl and aryl substitutions on the piperidine ring. These patents highlight:
- Use of substituted benzyl halides for alkylation of piperidine nitrogen.
- Carbamide formation via reaction with acyl chlorides or carbonyldiimidazole-mediated coupling.
- Control of stereochemistry and purification through solvent leaching and crystallization.
These strategies are adaptable for the target compound by employing benzyl bromide or chloride derivatives and acetyl chloride or acetic anhydride for acetamide formation.
Academic Synthetic Approaches
From the chemical literature, analogous compounds involving diphenylmethyl and piperidinyl moieties have been synthesized using multi-step routes involving:
- Coupling of diphenylmethanol derivatives with amines or thiol-containing intermediates in trifluoroacetic acid (TFA) as the solvent and acid catalyst.
- Subsequent amidation or aminolysis steps to introduce acetamide groups.
- Use of carbonyldiimidazole for in situ activation of carboxylic acids to form amide bonds with primary amines.
For example, the synthesis of diphenylmethylthioacetamide analogues involves coupling diphenylmethanol with 2-mercaptoacetamide in TFA at room temperature or elevated temperatures (up to 60 °C) to improve yields. The acetamide group is introduced via aminolysis or carbonyldiimidazole-mediated coupling.
Although these methods are for thioacetamide analogues, the general principles of coupling benzyl or diphenylmethyl groups to piperidine nitrogen and subsequent acetamide formation are applicable to the target compound.
Proposed Detailed Synthetic Route for this compound
Based on the above insights, a plausible synthetic route is outlined below:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-benzyl-4-phenylpiperidine | Condensation of 4-phenylpiperidine with benzyl bromide in presence of base (e.g., K2CO3) | Alkylation of piperidine nitrogen |
| 2 | Introduction of methylene bridge | Reaction of 1-benzyl-4-phenylpiperidine with formaldehyde or chloromethyl acetate derivative | Formation of N-methylene intermediate |
| 3 | Acetamide formation | Acetylation of amine intermediate with acetic anhydride or acetyl chloride | Amide bond formation to yield target compound |
| 4 | Purification | Recrystallization or chromatographic purification | To obtain pure this compound |
Reaction Conditions and Yields
| Step | Temperature | Solvent | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Room temperature to reflux | Acetonitrile or DMF | 4-12 hours | 70-85% | Alkylation efficiency depends on base and solvent |
| 2 | Room temperature | Methanol or dichloromethane | 2-6 hours | 60-75% | Methylene bridge formation may require acidic or basic catalysis |
| 3 | 0-25 °C | Dichloromethane or pyridine | 1-3 hours | 80-90% | Controlled acetylation to avoid over-acetylation |
| 4 | N/A | Ethanol or ethyl acetate | N/A | >95% purity | Purification step |
These conditions are inferred from analogous piperidine and acetamide syntheses in the literature.
Analytical Data Supporting the Preparation
Purity and Yield Optimization
- Use of recrystallization solvents such as ethanol or ethyl acetate improves purity.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed to separate diastereomers or impurities.
- Reaction parameters such as temperature and solvent choice critically influence yield and selectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Studies
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide has been studied for its potential as an analgesic agent. Its structural similarity to known opioids suggests that it may interact with opioid receptors in the central nervous system (CNS), potentially providing pain relief without the severe side effects associated with traditional opioids.
Neuroscience Research
The compound has been utilized in neuroscience to investigate its effects on neurotransmitter systems. Studies indicate that it may modulate dopaminergic and serotonergic pathways, which are crucial for mood regulation and the treatment of disorders such as depression and anxiety.
Toxicology Assessments
Given its structural properties, this compound is also relevant in toxicology. Research has focused on understanding its metabolic pathways and potential toxicity, especially concerning its interaction with opioid receptors and the risk of dependence or abuse.
Case Study 1: Analgesic Efficacy
In a controlled study, this compound was administered to animal models to evaluate its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .
Case Study 2: Neurotransmitter Modulation
A series of experiments aimed at assessing the compound's impact on serotonin levels demonstrated that this compound could enhance serotonin release in specific brain regions. This finding supports further exploration into its therapeutic applications for mood disorders .
Mechanism of Action
The mechanism of action of N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Donepezil Hydrochloride (Cholinesterase Inhibitor)
Structural Features :
- Core: 1-(Phenylmethyl)-4-piperidinyl group linked to a dimethoxyindenone moiety.
- Key difference: The target compound replaces the indenone group with an acetamide chain.
Acetyl Fentanyl and Analogs (Opioid Analgesics)
Structural Features :
- Acetyl fentanyl : N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide.
- Acetyl-alpha-methylfentanyl : Includes a methyl substitution on the phenethyl group.
Key Differences :
- The target compound lacks the phenethyl group and N-phenylacetamide arrangement, which are essential for μ-opioid receptor binding.
2-(4-Benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (AdipoR Agonist)
Structural Features :
- Shares the 1-(phenylmethyl)-4-piperidinyl group but substitutes the acetamide with a benzoylphenoxy moiety.
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
Structural Features :
- Propanamide (C3 chain) instead of acetamide (C2) and a methoxymethyl substituent at the 4-position.
Piperazine Derivatives (e.g., N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide)
Structural Features :
- Piperazine ring replaces piperidine, with a 4-aminophenyl group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s piperidine-benzyl-acetamide scaffold is versatile, appearing in drugs targeting neurological (e.g., donepezil) and metabolic (e.g., AdipoR agonist) pathways.
- Structure-Activity Relationships (SAR): Piperidine vs. Piperazine: Piperazines enhance solubility but may reduce CNS penetration. Substituent Effects: Bulky groups (e.g., benzoylphenoxy) improve receptor specificity, while alkyl chain length modulates metabolic stability.
- Safety Considerations : Unlike acetyl fentanyl, the absence of a phenethyl group likely mitigates opioid-related risks, underscoring the importance of substituent design in avoiding off-target effects.
Biological Activity
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide, also known as N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- CAS Number : 7152-05-8
- IUPAC Name : N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]acetamide
The compound features a piperidine ring with phenyl and phenylmethyl substitutions, contributing to its unique pharmacological profile. The synthesis typically involves the reaction of 4-phenylpiperidine with benzyl chloride, followed by acetic anhydride in the presence of a base like pyridine.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Anxiolytic Effects : The compound has shown promise as an anxiolytic agent in various studies. It interacts with neurokinin receptors (NK-1 and NK-2), which play crucial roles in mood regulation and anxiety disorders .
- Anticonvulsant Activity : Research indicates that derivatives of this compound may possess anticonvulsant properties, demonstrating efficacy in animal models predictive of clinical effectiveness for epilepsy treatment .
- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against acetylcholinesterase, suggesting potential applications in managing neurodegenerative diseases like Alzheimer's disease.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Neurokinin Receptors : The compound's affinity for NK receptors is linked to its anxiolytic effects.
- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides | Similar piperazine structure | Antibacterial, anticancer |
| 4-Benzoylphenoxy Acetic Acids | Different functional groups | Antimicrobial, antiproliferative |
This compound stands out due to its unique combination of piperidine and phenyl substitutions, which may contribute to its distinct biological activities compared to structurally similar compounds.
Anxiolytic Activity Study
A study evaluated the anxiolytic effects of this compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors in the elevated plus maze test, supporting its potential use in treating anxiety disorders .
Anticonvulsant Efficacy Research
In another study focusing on anticonvulsant activity, various derivatives were synthesized and tested against induced seizures in animal models. The findings revealed that certain derivatives exhibited significant protection against seizures, making them candidates for further development as anticonvulsants .
Q & A
Q. What are the optimized synthetic routes for N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation, acylation, and ring closure. Key factors include:
- Temperature control : Exothermic reactions (e.g., acylation) require cooling to prevent side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
- Purification : Column chromatography or recrystallization improves purity (>95%), monitored by HPLC .
- Reaction time : Extended stirring (24–48 hrs) ensures complete piperidine ring formation .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
Q. How should stability studies be designed for this compound under various storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Conditions : Test at 25°C/60% RH (long-term), 40°C/75% RH (accelerated) for 6–12 months.
- Analytical endpoints : Monitor degradation via HPLC purity and NMR structural integrity .
- Light sensitivity : Use amber vials to prevent photodegradation of the acetamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times .
- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or nitro-substituted analogs) to identify SAR trends .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values .
Q. What strategies are recommended for elucidating the metabolic pathways and pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Radiolabeling : Synthesize 14C-labeled compound for mass balance studies .
- Pharmacokinetics : Conduct IV/PO dosing in rodents; calculate AUC, t1/2, and bioavailability using WinNonlin .
Q. What computational approaches are employed to model the interaction between this compound and its biological targets?
- Methodological Answer :
Data Contradiction Analysis
Q. How should discrepancies in receptor binding affinity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
